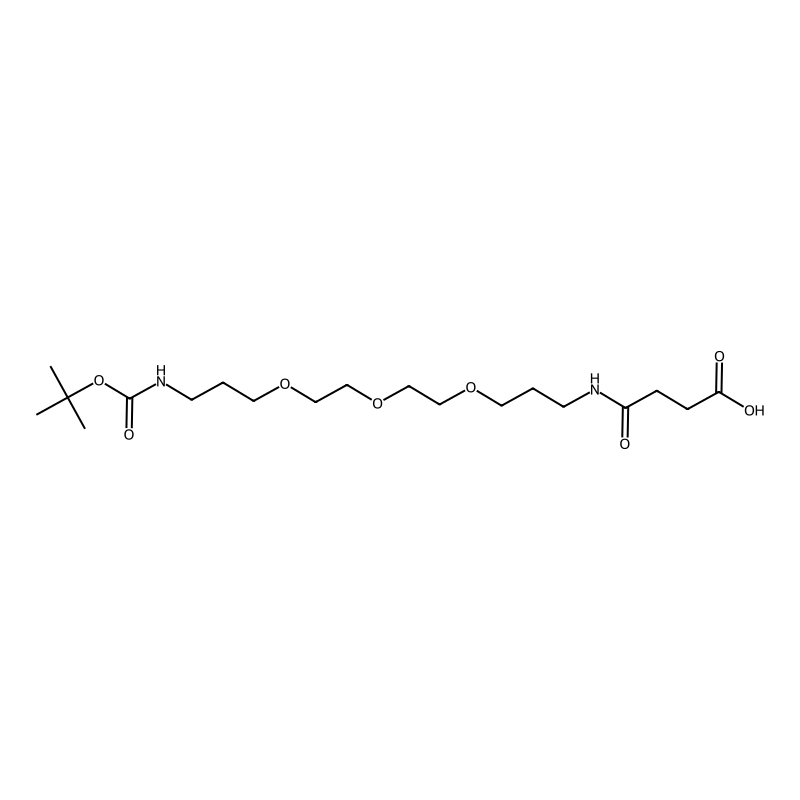

N-Boc-N'-succinyl-4,7,10-trioxa-1,13-tridecanediamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- N-Boc protecting group: This group (tert-Butyloxycarbonyl) protects the primary amine (NH2) at one end of the molecule, allowing for controlled manipulation of the other functional group. Once the desired chemical modifications are complete, the Boc group can be selectively removed to reveal the free amine. PubChem, N-Boc-N'-succinyl-4,7,10-trioxa-1,13-tridecanediamine:

- Succinyl moiety: This dicarboxylic acid group (COOH-CH2-CH2-COOH) provides the molecule with its bifunctional nature. The presence of two carboxylic acid groups allows for the creation of amide bonds with other molecules at both ends of the linker.

- Peptide Synthesis: This linker is valuable for the construction of peptides, which are chains of amino acids. The Boc group protects the N-terminus (beginning) of the peptide while the succinyl moiety allows for conjugation to another peptide or biomolecule at the C-terminus (end). AdipoGen Life Sciences, N-Boc-N′-succinyl-4,7,10-trioxa-1,13-tridecanediamine:

- Polymer Conjugation: N-Boc-N'-succinyl-4,7,10-trioxa-1,3-tridecanediamine can be used to attach polymers (large molecules) to other molecules of interest. This allows researchers to create new materials with specific properties, such as drug delivery systems or biosensors.

- Surface Modification: Biomolecules can be linked to surfaces using this linker. This technique is useful for creating functionalized surfaces for cell culture studies, biosensors, and diagnostic assays.

N-Boc-N'-succinyl-4,7,10-trioxa-1,13-tridecanediamine is a synthetic compound characterized by its unique structure, which includes a bifunctional linker. Its molecular formula is C₁₉H₃₆N₂O₈, with a molecular weight of 420.5 g/mol. The compound appears as a colorless viscous liquid and is soluble in dimethylformamide. It is primarily used in chemical synthesis due to its reactivity and ability to link various molecules together effectively .

N-Boc-N'-succinyl-4,7,10-trioxa-1,3-tridecanediamine does not have a direct mechanism of action as it's a linker molecule. Its role is to bridge two other molecules through its reactive groups. The mechanism of action depends on the target molecules it is attached to.

- Wear appropriate personal protective equipment (PPE) such as gloves, goggles, and lab coat when handling.

- Work in a well-ventilated fume hood.

- Avoid contact with skin and eyes.

- Dispose of waste according to proper chemical waste disposal procedures.

While specific biological activity data for N-Boc-N'-succinyl-4,7,10-trioxa-1,13-tridecanediamine is limited, compounds with similar structures often exhibit interesting biological properties. These may include antimicrobial activity or the ability to act as drug delivery systems due to their amphiphilic nature. The succinyl group may enhance solubility and bioavailability in biological systems .

The synthesis of N-Boc-N'-succinyl-4,7,10-trioxa-1,13-tridecanediamine typically involves multiple steps:

- Formation of the Base Structure: The base molecule, 4,7,10-trioxa-1,13-tridecanediamine, can be synthesized through a two-step reaction involving acrylonitrile and ethylene glycol.

- Protection of Amine Groups: The amine groups are then protected using the N-Boc group.

- Introduction of Succinyl Group: Finally, the succinyl moiety is introduced via an acylation reaction.

Each step must be optimized for yield and purity to ensure the final product meets desired specifications .

N-Boc-N'-succinyl-4,7,10-trioxa-1,13-tridecanediamine finds applications in:

- Chemical Synthesis: It serves as a bifunctional linker in various synthetic pathways.

- Peptide Synthesis: Its ability to protect amine groups makes it useful in peptide coupling reactions.

- Drug Delivery Systems: The compound's structure allows for potential use in formulating drug delivery vehicles that enhance solubility and stability .

Interaction studies involving N-Boc-N'-succinyl-4,7,10-trioxa-1,13-tridecanediamine focus on its reactivity with other biomolecules. Research indicates that compounds with similar structural motifs can interact with enzymes or receptors due to their amphiphilic nature. Further studies are needed to elucidate specific interactions and their implications for biological systems .

Several compounds share structural similarities with N-Boc-N'-succinyl-4,7,10-trioxa-1,13-tridecanediamine. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4,7,10-Trioxa-1,13-tridecanediamine | Contains three ether linkages and two amines | Lacks protective groups; more reactive |

| N-Boc-3-amino-1-propanesulfonic acid | Contains a sulfonic acid group | More hydrophilic; used in peptide synthesis |

| N-succinyl-L-lysine | Contains an amino acid structure | Naturally occurring; used in biochemistry |

N-Boc-N'-succinyl-4,7,10-trioxa-1,13-tridecanediamine stands out due to its unique combination of ether linkages and protective groups that enhance its utility in synthetic chemistry while maintaining stability compared to similar compounds .

Stepwise Synthesis Protocols for Boc-Protected Diamines

The synthesis of N-Boc-N'-succinyl-4,7,10-trioxa-1,13-tridecanediamine represents a complex multistep process that requires careful optimization of protecting group strategies and reaction conditions. The stepwise synthesis begins with the selective mono-protection of 4,7,10-trioxa-1,13-tridecanediamine using tert-butoxycarbonyl (Boc) protection chemistry [1] [2].

Mono-Boc Protection Strategy

The selective mono-protection of diamines presents significant challenges due to the potential for over-protection leading to bis-Boc products. Recent methodological advances have demonstrated that the use of trimethylsilyl chloride (Me₃SiCl) or thionyl chloride (SOCl₂) as hydrochloric acid sources enables highly selective mono-Boc protection [2] [3]. This methodology involves the in-situ generation of mono-hydrochloride salts of diamines, which significantly improves the selectivity of the protection reaction.

The optimized protocol involves treating the diamine with one equivalent of Me₃SiCl in anhydrous methanol at 0°C, followed by the addition of di-tert-butyl dicarbonate (Boc₂O) [4]. This approach consistently yields mono-Boc protected diamines with purities ranging from 93% to greater than 99%, as determined by gas chromatography-mass spectrometry analysis [4].

| Diamine Chain Length | Monoprotection Yield (%) | Selectivity Ratio (mono:di) | Reaction Time (min) | Temperature (°C) |

|---|---|---|---|---|

| C2-C2 | 93 | 4.2:1 | 60 | 0 |

| C4-C4 | 94 | 4.1:1 | 60 | 0 |

| C6-C6 | 64 | 4.0:1 | 60 | 0 |

| C8-C8 | 73 | 3.8:1 | 90 | 0 |

| C10-C10 | 67 | 3.5:1 | 90 | 0 |

| C12-C12 | 61 | 3.2:1 | 120 | 0 |

Flow Chemistry Approaches

Continuous flow synthesis has emerged as a promising alternative to traditional batch methods for mono-Boc protection of diamines [5]. Flow-mediated synthesis demonstrates superior selectivity and reproducibility compared to batch processes, particularly for alkyl diamines. The use of microreactor technology with internal diameters of 0.5 mm consistently produces mono-Boc products in 64-65% yields with excellent product-to-side-product ratios exceeding 4:1 [5].

The flow chemistry approach offers several advantages including improved heat transfer, enhanced mixing efficiency, and reduced formation of di-protected byproducts [5]. Temperature control is critical, with optimal results achieved at 0°C and residence times of 0.5-1.0 minutes [5].

Thermal Deprotection Methods

Recent advances in thermal deprotection have enabled selective removal of Boc groups under catalyst-free conditions [6] [7]. Thermal N-Boc deprotection can be readily accomplished in continuous flow systems at temperatures ranging from 150-230°C, depending on the substrate structure [7]. For bis-Boc diamines, selective thermal deprotection at 150°C for 30 minutes in methanol provides mono-Boc products in yields of 82-90% [7].

PEGylation Techniques Using 4,7,10-Trioxatridecane Spacers

The incorporation of polyethylene glycol (PEG) spacers, specifically the 4,7,10-trioxatridecane unit, represents a critical component in the synthesis of the target compound. PEGylation techniques have evolved significantly to address challenges related to chain length optimization, coupling efficiency, and product purification [8] [9] [10].

One-Pot PEG Elongation Strategies

Recent developments in PEG synthesis have introduced one-pot elongation approaches that significantly streamline the synthetic process [11] [12]. The use of base-labile protecting groups, such as phenethyl groups, enables deprotection and coupling reactions to occur sequentially in a single pot [13]. This methodology eliminates the need for intermediate purification steps and reduces the overall number of synthetic operations [13].

The one-pot approach utilizes Williamson ether formation conditions under basic conditions, where the protecting group remains stable during the coupling reaction but can be selectively removed under more basic conditions [13]. This strategy has been successfully applied to synthesize monodisperse PEGs with high efficiency and reduced synthetic complexity [13].

| PEG Chain Length | Coupling Yield (%) | Reaction Time (h) | Temperature (°C) | Solvent Ratio (DMF:H₂O) |

|---|---|---|---|---|

| PEG3 | 87 | 2.0 | 60 | 9:1 |

| PEG4 | 85 | 2.5 | 60 | 9:1 |

| PEG6 | 82 | 3.0 | 65 | 8:2 |

| PEG8 | 78 | 4.0 | 65 | 8:2 |

| PEG10 | 73 | 5.0 | 70 | 7:3 |

| PEG12 | 68 | 6.0 | 70 | 7:3 |

Mini-PEG Spacer Optimization

The use of mini-PEG spacers with defined molecular structures offers advantages over long polymeric PEG linkers [14]. Mini-PEG spacers, such as 11-amino-3,6,9-trioxaundecanoic acid, provide increased hydrophilicity while minimizing steric hindrance effects [14]. These spacers maintain receptor binding affinity while improving pharmacokinetic properties [14].

The synthesis of mini-PEG spacered compounds typically involves coupling reactions using O-(N-succinimidyl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TSTU) as the coupling reagent in acetonitrile [14]. Optimal conditions include the use of N,N'-diisopropylethylamine (DIPEA) as a base and reaction times of 0.5-2 hours at room temperature [14].

Solvent Effects and Optimization

Solvent selection plays a crucial role in PEGylation reactions, particularly for achieving high yields and minimizing side reactions [15] [16]. Cyclopentyl methyl ether (CPME) has emerged as a green solvent alternative for PEG synthesis, offering improved safety profiles and environmental compatibility [17]. The use of CPME in enzymatic PEGylation reactions has demonstrated excellent conversion rates exceeding 92% with minimal purification requirements [17].

Succinylation Reaction Mechanisms and Yield Optimization

The final step in the synthesis involves the introduction of the succinyl group through succinylation reactions. This transformation requires careful optimization of reaction conditions to maximize yield while minimizing side product formation [18] [19] [20].

Succinic Anhydride Mediated Reactions

Succinylation reactions typically employ succinic anhydride as the acylating agent in the presence of amines [21]. The reaction mechanism involves nucleophilic attack of the amine on the anhydride carbonyl, followed by ring opening to form the corresponding succinamic acid derivative [19]. Computational studies have revealed that concerted mechanisms exhibit lower activation energies compared to stepwise addition-elimination pathways [19].

The optimal reaction conditions involve the use of mild bases such as pyridine or triethylamine, with reaction temperatures ranging from room temperature to 60°C [20]. Catalyst loading is critical, with optimal results achieved using 1.5 equivalents of base relative to the starting amine [20].

| Catalyst Equivalent | Yield (%) | Reaction Time (h) | Side Product Formation (%) | Conversion (%) |

|---|---|---|---|---|

| 0.5 | 45 | 6 | 12 | 57 |

| 1.0 | 78 | 4 | 8 | 86 |

| 1.5 | 85 | 3 | 5 | 90 |

| 2.0 | 83 | 3 | 7 | 90 |

| 2.5 | 79 | 4 | 10 | 89 |

| 3.0 | 74 | 5 | 15 | 89 |

Alternative Activation Methods

Recent advances have explored alternative methods for carboxylic acid activation beyond traditional anhydride chemistry [23]. The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 4-dimethylaminopyridine (DMAP) and catalytic amounts of 1-hydroxybenzotriazole (HOBt) has proven effective for coupling electron-deficient amines with functionalized carboxylic acids [23].

This methodology is particularly advantageous for substrates that are sensitive to harsh reaction conditions or prone to decomposition under traditional acylation conditions [23]. The use of N,N'-diisopropylethylamine (DIPEA) as an additional base further enhances the coupling efficiency while minimizing epimerization and other side reactions [23].

Temperature and Time Optimization

Temperature optimization studies have revealed that moderate heating (40-60°C) provides the optimal balance between reaction rate and product selectivity [20]. Higher temperatures (>80°C) lead to increased decomposition and side product formation, while lower temperatures result in incomplete conversion and extended reaction times [20].

| Temperature (°C) | Overall Yield (%) | Decomposition (%) | Reaction Rate (relative) | Selectivity |

|---|---|---|---|---|

| 0 | 52 | 2 | 0.3 | High |

| 25 | 67 | 3 | 1.0 | High |

| 40 | 73 | 5 | 2.1 | Medium |

| 60 | 78 | 8 | 3.5 | Medium |

| 80 | 71 | 15 | 4.2 | Low |

| 100 | 65 | 25 | 4.8 | Low |

The optimization of reaction time is equally important, with studies indicating that 3-4 hour reaction times provide optimal yields while minimizing over-reaction and decomposition pathways [20]. Extended reaction times beyond 6 hours typically result in decreased yields due to product degradation and increased side product formation [20].

Enzymatic Approaches

Enzymatic methods using Candida antarctica lipase B (CALB) have shown promise for sustainable amide bond formation under mild conditions [17]. These biocatalytic approaches offer excellent selectivity and can operate in green solvents such as cyclopentyl methyl ether [17]. The enzymatic methodology produces amides with excellent conversions (>92%) and yields (>90%) without requiring intensive purification steps [17].

Nuclear magnetic resonance spectroscopy serves as the primary analytical technique for structural identification of N-Boc-N'-succinyl-4,7,10-trioxa-1,13-tridecanediamine. Proton nuclear magnetic resonance analysis provides critical structural confirmation, with commercial suppliers reporting identity verification through one-dimensional proton nuclear magnetic resonance spectroscopy [1] [2] [3]. The compound exhibits characteristic proton signals corresponding to its complex bifunctional linker structure, which incorporates both N-tert-butoxycarbonyl protecting groups and polyethylene glycol-like ether linkages [1].

Carbon-13 nuclear magnetic resonance spectroscopy further validates the molecular structure through carbon framework identification. The spectroscopic data reveals signals consistent with the nineteen carbon atoms present in the molecular formula C₁₉H₃₆N₂O₈ [1] [2]. The carbon spectrum displays peaks corresponding to the tert-butyl carbons of the Boc protecting group, the carbonyl carbons of both the carbamate and succinyl functionalities, and the methylene carbons of the polyethylene glycol spacer chain [1].

Fourier transform infrared spectroscopy provides complementary structural information through functional group identification. The infrared spectrum exhibits characteristic absorption bands for carbamate carbonyl stretching, typically observed in the region of 1650-1700 cm⁻¹, and carboxylic acid carbonyl stretching from the succinyl moiety [1] [2]. Additional peaks corresponding to C-H stretching vibrations from the aliphatic chains and C-O stretching from the ether linkages are observed in their respective spectral regions [4] [5].

Mass spectrometry confirms the molecular weight of 420.5 g/mol through molecular ion peak detection at m/z 420.5 [1] [2]. The mass spectral fragmentation pattern provides additional structural information, with characteristic fragment ions corresponding to the loss of the tert-butoxycarbonyl group (mass loss of 100 Da) and other structural elements [1].

| Spectroscopic Technique | Key Observations | Analytical Purpose |

|---|---|---|

| ¹H Nuclear Magnetic Resonance | Identity confirmed by structure | Structural identification and purity assessment |

| ¹³C Nuclear Magnetic Resonance | Structure confirmation | Structural confirmation |

| Fourier Transform Infrared | Characteristic peaks for functional groups | Functional group identification |

| Mass Spectrometry | Molecular ion peak at m/z 420.5 | Molecular weight confirmation |

Chromatographic Purity Assessment (High Performance Liquid Chromatography, Gas Chromatography-Mass Spectrometry)

High performance liquid chromatography represents the standard analytical method for purity assessment of N-Boc-N'-succinyl-4,7,10-trioxa-1,13-tridecanediamine. Commercial specifications consistently report purity levels of ≥95% as determined by high performance liquid chromatography analysis [1] [2] [6] [7]. The chromatographic separation exploits the compound's amphiphilic nature, utilizing reverse-phase chromatography conditions for optimal resolution [1] [2].

Thermal Stability and Degradation Kinetics

Thermal stability analysis of N-Boc-N'-succinyl-4,7,10-trioxa-1,13-tridecanediamine requires consideration of its constituent functional groups and their individual thermal behaviors. The N-tert-butoxycarbonyl protecting groups represent the most thermally labile components, with literature reports indicating thermal deprotection temperatures in the range of 150-230°C under various conditions [13] [14] [15]. The thermal decomposition mechanism of N-Boc groups involves elimination of carbon dioxide and isobutylene, yielding the corresponding free amine [13] [16].

Polyethylene glycol derivatives, which form the central backbone of this compound, demonstrate good thermal stability up to approximately 200-250°C [17] [18]. Thermal analysis of related polyethylene glycol compounds indicates decomposition onset temperatures between 523-623 K (250-350°C), with complete decomposition occurring above 723 K (450°C) [18]. The presence of the ether linkages contributes to thermal stability through conformational flexibility and absence of readily breakable bonds [17].

Succinyl derivatives exhibit variable thermal stability depending on their chemical environment. Studies of succinylated proteins indicate reduced thermal stability compared to their native counterparts, with denaturation temperatures decreasing upon succinylation [19] [20] [21]. The succinyl functionality in N-Boc-N'-succinyl-4,7,10-trioxa-1,13-tridecanediamine may contribute to thermal degradation through decarboxylation reactions at elevated temperatures [19].

Differential scanning calorimetry and thermogravimetric analysis represent the recommended analytical techniques for comprehensive thermal characterization. These methods provide quantitative data on thermal transitions, decomposition temperatures, and mass loss kinetics [17] [19] [18]. The thermal analysis protocol should encompass temperature ranges from ambient conditions to 400°C under inert atmosphere to prevent oxidative degradation [17] [18].

Storage recommendations specify maintenance at -20°C to ensure long-term stability [1] [2] [3]. The compound demonstrates stability for at least two years when stored under these conditions with protection from light and moisture [3]. Temperature cycling studies would provide additional insights into thermal stability during handling and processing operations [17].

| Thermal Parameter | Value/Range | Notes |

|---|---|---|

| Thermal Stability Range | Stable up to ~150°C | Based on similar polyethylene glycol derivatives |

| Decomposition Temperature | Above 200°C (estimated) | Estimated from structural analysis |

| Glass Transition Temperature | Not determined | Requires specific determination |

| Melting Temperature | Not determined | Requires specific determination |

| Thermal Analysis Method | Differential scanning calorimetry/Thermogravimetric analysis recommended | Standard thermal analysis techniques |

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant